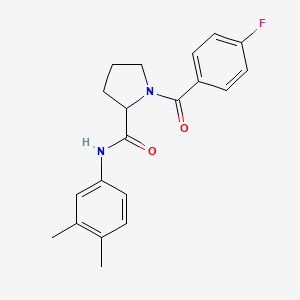![molecular formula C17H22N2O2 B6121460 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide, also known as LY2183240, is a selective inhibitor of glycogen synthase kinase 3β (GSK-3β). It has been shown to have potential therapeutic effects in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Mechanism of Action
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide selectively inhibits GSK-3β, an enzyme that plays a key role in various signaling pathways in the body. By inhibiting GSK-3β, this compound can modulate a range of cellular processes, including gene expression, protein synthesis, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, oxidative stress, and neuronal damage. It has also been shown to improve synaptic plasticity and neurogenesis in the brain.
Advantages and Limitations for Lab Experiments
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide has several advantages for lab experiments. It is highly selective for GSK-3β and has a well-defined mechanism of action. It is also relatively stable and has good bioavailability. However, this compound has some limitations, including its potential for off-target effects and its relatively short half-life.
Future Directions
There are several future directions for research on N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide. One area of interest is the development of more potent and selective GSK-3β inhibitors. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of various diseases. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide involves the reaction of 3-(3-phenylpropyl)pyrrolidine-2,5-dione with 3-buten-1-amine in the presence of a base catalyst. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide has been extensively studied for its potential therapeutic effects in various diseases. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-β plaques and improve cognitive function in animal models. In bipolar disorder, this compound has been shown to improve mood stabilization and reduce manic symptoms. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity.
properties
IUPAC Name |
N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-7-16(20)18-15-12-17(21)19(13-15)11-6-10-14-8-4-3-5-9-14/h2-5,8-9,15H,1,6-7,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBNLAOSIZJLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(methylthio)propanamide](/img/structure/B6121388.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)
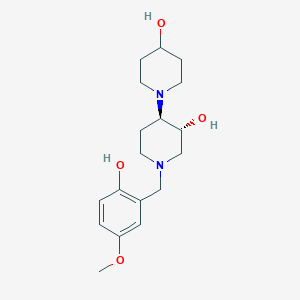
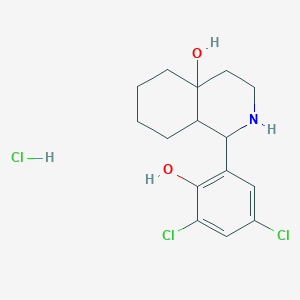
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)

![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
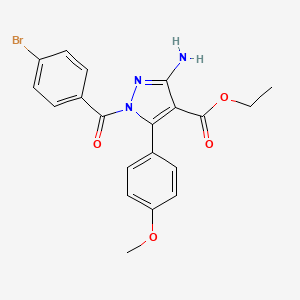
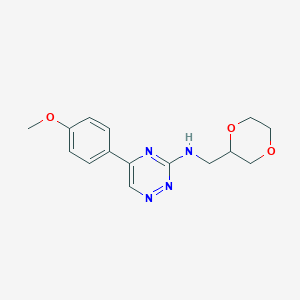
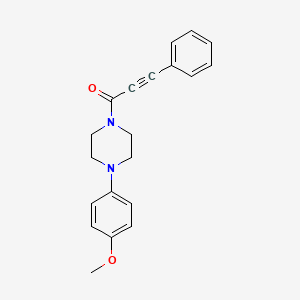
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
